molecular formula C13H17BrO3 B7976039 2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane

2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7976039
M. Wt: 301.18 g/mol
InChI Key: GAENTCRZYPOHJK-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane is an organic compound that features a brominated phenoxy group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 4-bromo-3-methylphenol with ethylene oxide to form the intermediate 2-(4-bromo-3-methylphenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenols and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can engage in various binding interactions, influencing the activity of the target molecules. The dioxane ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.

    2-Bromo-4’-methylpropiophenone: Contains a brominated phenyl group but lacks the dioxane ring.

    3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran: Similar brominated phenoxy group but with a tetrahydrofuran ring

Uniqueness

2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane is unique due to the combination of its brominated phenoxy group and dioxane ring, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-10-9-11(3-4-12(10)14)15-8-5-13-16-6-2-7-17-13/h3-4,9,13H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAENTCRZYPOHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2OCCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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